

An In-depth Technical Guide to Pseudoionone for Researchers and Scientists

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Pseudoionone

Cat. No.: B086502

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This technical guide provides comprehensive information on **pseudoionone**, a key intermediate in the synthesis of various compounds, including vitamins and fragrances. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed data, experimental methodologies, and a workflow visualization.

Core Chemical and Physical Properties

Pseudoionone is a naturally occurring terpenoid ketone. It is a pale yellow liquid with a warm, floral aroma. Below is a summary of its key quantitative data.

Property	Value	References
CAS Number	141-10-6	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₁₃ H ₂₀ O	[1] [3]
Molecular Weight	192.30 g/mol	[1] [2] [3] [4] [6]
IUPAC Name	(3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one	[1] [2]
Density	0.894 - 0.903 g/mL at 20-25 °C	[2] [7]
Boiling Point	114-116 °C at 2 mmHg	[6]
Refractive Index	1.529 - 1.535 at 20 °C	[2] [6] [7]
Flash Point	83.89 °C (183.00 °F)	[2]
Solubility	Practically insoluble in water; soluble in ethanol.	[7]

Experimental Protocols

Pseudoionone is most notably synthesized via the aldol condensation of citral with acetone. The following protocols are detailed from established chemical synthesis literature.

1. Synthesis of **Pseudoionone** from Citral and Acetone

This procedure involves the base-catalyzed condensation of citral and acetone.

- Materials:
 - Citral
 - Acetone
 - Sodium hydroxide (NaOH) solution (e.g., 41% aqueous solution)
 - Hydrochloric acid (HCl) (e.g., 1% for neutralization)

- Anhydrous sodium sulfate
- Distilled water
- Procedure:
 - Combine 722 g of acetone and 27 g of a 41% aqueous sodium hydroxide solution in a 2000 mL flask.[2]
 - While stirring at laboratory temperature, add 500 g of citral to the mixture.[2]
 - Heat the mixture using a water bath and continue stirring for 1.5 hours at 40°C.[2]
 - After the reaction, separate the aqueous layer from the organic layer.[2]
 - Neutralize the organic layer with a 1% solution of hydrochloric acid.[2]
 - Wash the neutralized organic layer with distilled water and subsequently dry it over anhydrous sodium sulfate.[2]
 - Remove any remaining acetone. The product can then be purified by rectification (distillation). The expected boiling point is 119-121°C at 0.4 kPa, with a yield of approximately 63.1%.[2]

2. Purification of **Pseudoionone**

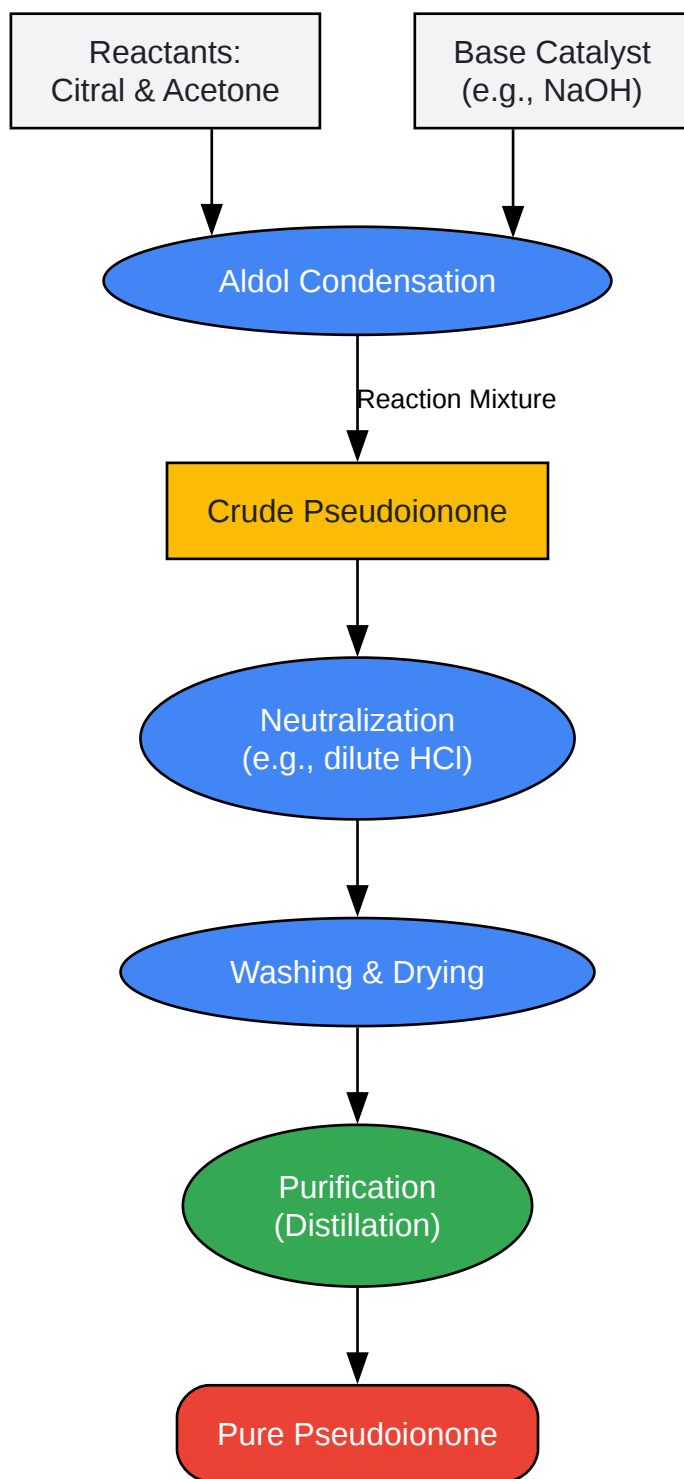
For applications requiring high purity, **pseudoionone** can be purified via its bisulfite adduct.

- Materials:
 - Crude **pseudoionone**
 - Aqueous sodium bisulfite solution (25%)
 - Tartaric acid solution (e.g., 30 g in 200 ml of water)
 - Ether (or other suitable organic solvent)
 - Sodium hydroxide solution (10%)

- Procedure:
 - The crude **pseudoionone** is vigorously refluxed for 5-6 hours with three times its volume of a 25% aqueous sodium bisulfite solution to form a water-soluble complex.[\[1\]](#)
 - Unreacted impurities are removed by extraction with an organic solvent like ether.[\[8\]](#)
 - After removing the impurities, the **pseudoionone** is liberated from the water-soluble complex by treatment with a 10% sodium hydroxide solution.[\[1\]](#)[\[8\]](#)
 - The liberated **pseudoionone** can then be extracted with ether, dried over anhydrous sodium sulfate, and distilled under reduced pressure for final purification.[\[1\]](#)

Logical Workflow: Synthesis and Purification of Pseudoionone

The following diagram illustrates the workflow for the synthesis of **pseudoionone** from citral and its subsequent purification, as detailed in the experimental protocols.



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Caption: Workflow for the Synthesis and Purification of **Pseudoionone**.

Application in Synthesis: The Path to β -Ionone and Vitamin A

Pseudoionone is a critical intermediate in the large-scale industrial synthesis of Vitamin A.[4] The subsequent step after producing **pseudoionone** is its acid-catalyzed cyclization to form a mixture of α - and β -ionones. β -ionone is the direct precursor for the synthesis of Vitamin A.[4] [9]

The cyclization is typically achieved using strong acids like sulfuric acid or phosphoric acid. The ratio of α - to β -ionone can be controlled by the choice of acid and reaction conditions. For instance, concentrated sulfuric acid favors the formation of β -ionone.[2] This conversion is a pivotal step connecting the chemistry of **pseudoionone** to biologically vital molecules.

Biological and Toxicological Profile

While **pseudoionone** itself is not known to be directly involved in biological signaling pathways, it is recognized for its fragrance properties and is found in some natural sources like *Laurus* and *Glycyrrhiza glabra*. [7] Toxicological studies have been conducted to assess its safety profile. For example, a study on tetrahydro-pseudo-ionone, a related compound, showed it to be non-clastogenic in an in vitro micronucleus test.[10] The primary interest in its biological context remains its role as a precursor to Vitamin A and various carotenoids.

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